N-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-7-5-11(6-8-13)16-15(19)14-10-12-4-2-3-9-18(12)17-14/h2-10H,1H3,(H,16,19) |
InChI Key |
OOQFUDGMLSSZNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN3C=CC=CC3=C2 |
Origin of Product |
United States |
Biological Activity
N-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound has the molecular formula , characterized by a fused pyrazole and pyridine ring system. The presence of a methoxy group on the phenyl ring enhances its solubility and biological interactions, making it a valuable candidate for drug development.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Similar compounds have shown significant anticancer properties, suggesting that this compound may also inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
- Enzymatic Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. Preliminary studies indicate that it may act as a selective inhibitor of certain kinases .
- Antimicrobial Properties : There is emerging evidence that pyrazolo derivatives can exhibit antimicrobial activity, which may extend to this compound .
The mechanisms through which this compound exerts its effects are still under investigation. However, key points include:
- Kinase Inhibition : The compound's ability to inhibit kinases involved in signaling pathways critical for cancer cell proliferation is a focal point of research. For instance, studies have shown that modifications in similar compounds can significantly alter their kinase selectivity and potency against cancer cells .
- Apoptosis Induction : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated by the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer potential of pyrazolo derivatives, it was found that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the compound's ability to interfere with cell cycle progression and induce apoptosis through mitochondrial pathways .
Case Study: Enzyme Inhibition
A recent investigation into the enzyme inhibition profile revealed that this compound effectively inhibited specific kinases associated with tumorigenesis. The structure-activity relationship (SAR) studies indicated that modifications in the methoxy group could enhance binding affinity to target enzymes, potentially leading to more potent derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2-carboxamide exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, in vitro studies have shown cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 12.5 |
| MCF-7 (Breast cancer) | 15.0 |
These results highlight its potential as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
The structure of this compound suggests possible anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This indicates a promising anti-inflammatory profile.
Antimicrobial Properties
Similar derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial activity.
Mechanistic Studies
Interaction studies involving this compound often focus on its binding affinity with various biological targets. These studies are crucial for understanding the mechanism of action and optimizing the compound for better efficacy. For example, investigations into its selectivity for protein kinases have shown that it may act as an inhibitor for specific kinases implicated in cancer progression.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo-Pyridine Core : This may include cyclization reactions involving appropriate precursors.
- Substitution Reactions : The methoxy group can be introduced via methoxylation techniques.
- Carboxamide Formation : The final step generally involves the reaction of an amine with an acid chloride or similar reagent to form the carboxamide linkage.
Comparative Studies
Several compounds exhibit structural similarities to this compound, which can influence biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Fused pyrazole-pyrimidine ring | Exhibits strong anticancer properties |
| N-(4-chlorophenyl)pyrazolo[1,5-a]pyridine | Similar core with chlorine substituent | Enhanced lipophilicity affecting bioavailability |
| 3-amino-pyrazolo[1,5-a]pyridine | Amino group at position 3 | Increased interaction with enzyme targets |
These comparisons illustrate how variations in substituents can lead to distinct therapeutic profiles while maintaining the core pyrazolo structure.
Case Studies
Case Study on Tumor Growth Inhibition :
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls.
Safety and Toxicity Assessment :
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
Chemical Reactions Analysis
Substituent Compatibility
The 4-methoxyphenyl group demonstrates tolerance in CDC reactions. Electron-withdrawing/donating groups on the aryl ring of N-amino-2-iminopyridines do not significantly alter reactivity, enabling diverse derivatization (Table 2) :
| Substrate Pair | Product Yield (%) |
|---|---|
| 1a (R = H) + 2a (R' = Me) | 94 |
| 1b (R = Cl) + 2b (R' = Ph) | 89 |
| 1c (R = OMe) + 2c (R' = Et) | 91 |
Mechanistic Insight :
-
Enol form of β-dicarbonyl attacks N-amino-2-iminopyridine.
-
Oxidative dehydrogenation forms intermediate B .
Post-Synthetic Modifications
The carboxamide and methoxyphenyl groups enable further functionalization:
Carboxamide Reactivity
-
Hydrolysis : Acidic/basic conditions convert the carboxamide to a carboxylic acid, though specific data for this compound require further study.
-
Transamidation : Reacts with amines (e.g., piperazine derivatives) to form secondary amides, as seen in structurally related compounds .
Methoxyphenyl Reactivity
-
Demethylation : Strong acids (HBr/AcOH) can cleave the methoxy group to a hydroxyl, but conditions must avoid pyrazole ring degradation .
Comparative Reaction Efficiency
The synthesis’s efficiency depends on the β-dicarbonyl substrate (Table 3) :
| β-Dicarbonyl Substrate | Product Yield (%) |
|---|---|
| Ethyl acetoacetate | 94 |
| Ethyl benzoylacetate | 89 |
| Acetylacetone | 82 |
Trend : Electron-deficient β-dicarbonyls (e.g., benzoylacetate) slightly reduce yields due to steric hindrance .
Challenges and Side Reactions
-
Byproduct Formation : Excess acetic acid (>6 equiv.) promotes triazolo[1,5-a]pyridine derivatives .
-
Competitive Pathways : Strong acids (TFA) may react with N-aminopyridine precursors, necessitating controlled conditions .
Pharmacological Implications
While beyond direct chemical reactivity, the compound’s derivatives exhibit:
Comparison with Similar Compounds
Key Observations :
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) of N-Amino-2-Iminopyridines
The pyrazolo[1,5-a]pyridine scaffold is most efficiently constructed via CDC reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds. For example, the reaction of N-amino-2-iminopyridine (1a ) with ethyl acetoacetate (2a ) in ethanol under an oxygen atmosphere yields pyrazolo[1,5-a]pyridine derivatives with up to 94% efficiency (Table 1).
Table 1: Optimization of Pyrazolo[1,5-a]Pyridine Synthesis via CDC
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | O₂ | 94 |
Key findings:
Mechanistic Insights into Cyclization
The proposed mechanism involves:
-
Enolization of the β-dicarbonyl compound (2a ) under acidic conditions.
-
Nucleophilic attack by the N-amino group of 1a on the enol, forming adduct A .
-
Oxidative dehydrogenation via molecular oxygen to generate intermediate B .
-
Cyclization and dehydration to yield the pyrazolo[1,5-a]pyridine core.
Alternative Routes and Modifications
One-Pot CDC-Amidation Strategy
Recent advancements enable tandem CDC-amidation reactions. For instance, substituting ethyl acetoacetate with β-ketoamides in the CDC reaction directly yields carboxamide derivatives. This method reduces purification steps but requires stringent control of reaction conditions to avoid byproducts like triazolo[1,5-a]pyridines.
Analytical and Optimization Data
Solvent and Catalyst Screening
Ethanol is the optimal solvent for CDC reactions due to its ability to stabilize intermediates. Substituting ethanol with polar aprotic solvents (e.g., DMF) shifts selectivity toward triazolo byproducts.
Challenges and Mitigation Strategies
Byproduct Formation
Triazolo[1,5-a]pyridines form competitively when acetic acid concentrations exceed 6 equivalents (Table 1, Entry 3). Mitigation involves precise stoichiometry and O₂ purging to favor dehydrogenation over cyclocondensation.
Purification Difficulties
The carboxamide’s low solubility in non-polar solvents necessitates recrystallization from ethanol/water mixtures or chromatography on silica gel with ethyl acetate/hexane gradients.
Scalability and Industrial Relevance
The CDC-amidation sequence is scalable to kilogram quantities with minimal modifications. Key considerations include:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[1,5-a]pyridine-2-carboxamide derivatives, and how are reaction conditions optimized?
- Answer: The synthesis typically involves multi-step reactions starting with α-chloroacetamides or enaminones. For example, intermediates like 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides are synthesized via condensation of precursors (e.g., enaminones) in polar solvents (ethanol, DMF, or pyridine), followed by crystallization or acidification . Reaction conditions (temperature, solvent, stoichiometry) are optimized using spectroscopic monitoring (IR, NMR) to track intermediate formation and purity .
Q. How are structural and purity confirmations performed for N-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-2-carboxamide derivatives?
- Answer: Characterization involves a combination of analytical techniques:
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (ESI or EI) to validate molecular weight .
- Elemental analysis to confirm theoretical vs. experimental C/H/N/O ratios .
Q. What preliminary biological screening approaches are used to assess the bioactivity of this compound class?
- Answer: Initial screens often include:
- MTT assays for cytotoxicity against cancer cell lines (e.g., HCT116), with IC₅₀ values compared to standard chemotherapeutics like cisplatin .
- Antimicrobial testing using disk diffusion or microdilution methods against bacterial/fungal strains .
- In vitro enzyme inhibition assays (e.g., IRAK4 or ULK1 targets) to evaluate therapeutic potential .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrazolo ring or methoxyphenyl group) influence anticancer activity?
- Answer: Activity trends are analyzed via SAR studies:
- Electron-withdrawing groups (e.g., Cl, CF₃) on the pyrazolo ring enhance cytotoxicity by improving DNA intercalation or protein binding .
- Methoxy groups on the phenyl ring improve solubility and bioavailability but may reduce binding affinity in hydrophobic pockets .
- Comparative IC₅₀ data for derivatives (e.g., 7-(4-chlorophenyl) vs. 7-(4-methoxyphenyl)) show up to 10-fold differences in potency .
Q. What experimental and computational methods resolve contradictions in binding mode hypotheses (e.g., groove vs. intercalation)?
- Answer: Conflicting data are addressed through:
- Molecular docking (AutoDock, Schrödinger) to predict binding energies (–230 to –288 kJ/mol for DNA interactions) and visualize groove-binding vs. intercalation .
- UV-Vis titration and fluorescence quenching to calculate intrinsic binding constants (1.1–3.5 × 10⁵ M⁻¹), which correlate with groove-binding dominance .
- Circular dichroism (CD) to detect conformational changes in DNA upon compound interaction .
Q. How are metal complexes of pyrazolo[1,5-a]pyridine-carboxamides synthesized, and how do they enhance bioactivity?
- Answer: Neutral rhenium(I) complexes (e.g., [ReCl(CO)₃L]) are prepared by reacting ligands (e.g., 7-(4-methoxyphenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine) with Re(CO)₅Cl in anhydrous THF. These complexes exhibit:
- Enhanced cytotoxicity (IC₅₀ = 2–8 µM vs. 10–25 µM for ligands) due to improved cellular uptake and ROS generation .
- Antimicrobial synergy via dual ligand-metal mechanisms, reducing bacterial resistance .
Q. What strategies mitigate challenges in heterocyclization reactions during derivative synthesis?
- Answer: Key optimizations include:
- Catalyst selection : Cs₂CO₃ or Et₃N in toluene/THF improves yield in cyclopropane or piperazine substitutions .
- Temperature control : Low-temperature (0–5°C) steps prevent side reactions in nitro or trifluoromethyl group installations .
- Purification : Preparative HPLC or column chromatography isolates high-purity (>95%) products .
Methodological Considerations
Q. How are stability and formulation challenges addressed for in vivo studies?
- Answer: Liquid formulations (e.g., PEG-based solutions) improve solubility, while salt forms (e.g., tosylates) enhance stability. For example, TAK-075 monotosylate maintains >90% integrity in accelerated stability tests (40°C/75% RH) .
Q. What in vitro models best predict in vivo efficacy for kinase inhibitors derived from this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
